2-Pentylpyridine is an alkylpyridine, a class of organic compounds characterized by a pyridine ring substituted with an alkyl group. It is a significant flavor and aroma compound found in various cooked foods, particularly those subjected to high-heat cooking methods like frying and roasting. 2-Pentylpyridine contributes to the characteristic "roasted," "nutty," or "meaty" aromas often associated with these foods. [, , , , ]
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